![molecular formula C22H26N4O2 B2602270 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034380-15-7](/img/structure/B2602270.png)
4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrrolidinone derivative, which is a class of compounds containing a pyrrolidin-2-one moiety, a five-membered lactam. These structures are prevalent in a variety of natural products and pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrrolidinone ring, a pyrazine ring, and a cyclopropyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the lactam group, which can participate in various reactions such as hydrolysis, reduction, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the lactam group could form hydrogen bonds, influencing its solubility and stability .科学的研究の応用
Synthetic Approaches and Chemical Properties
Research has focused on the regioselectivity of 1,3-dipolar cycloadditions to synthesize isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[3,4-d]pyridazines, demonstrating a variety of biological activities. The efficiency of synthetic protocols and the exploration of molecular orbital calculations highlight the versatility of these compounds in organic synthesis (Zaki et al., 2016).
Another study elaborated on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at developing antibacterial agents. This underscores the importance of heterocyclic chemistry in designing compounds with potential therapeutic applications (Azab et al., 2013).
Biological Activities and Potential Applications
Compounds derived from pyrazolo[1,5-a]pyrimidines and similar heterocycles have been investigated for their antimicrobial, antitumor, and antioxidant activities. These studies reveal the potential of these compounds in developing new therapeutic agents. For instance, certain benzothiophene derivatives were found to exhibit promising antioxidant activities, indicating their potential in addressing oxidative stress-related diseases (Bialy & Gouda, 2011).
The exploration of novel heterocyclic compounds for antibacterial evaluation further highlights the significance of structural diversity in discovering new antibiotics. This research direction is crucial in the face of growing antibiotic resistance (Evans et al., 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-3-6-18(9-15(14)2)25-12-17(10-21(25)27)22(28)24-7-8-26-19(13-24)11-20(23-26)16-4-5-16/h3,6,9,11,16-17H,4-5,7-8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBJHZVJXWOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
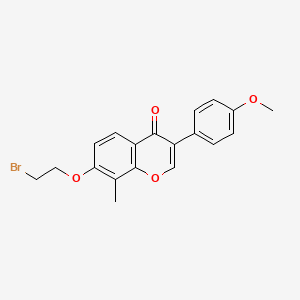
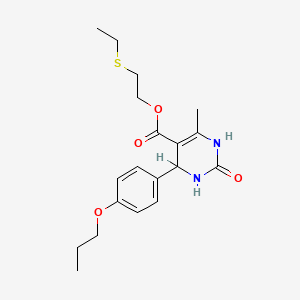
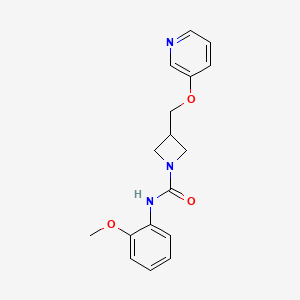


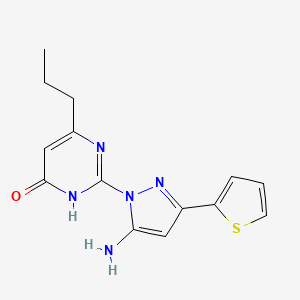
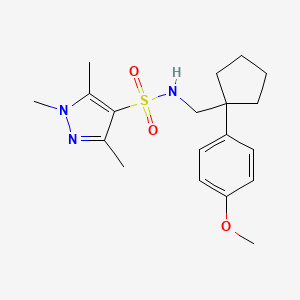
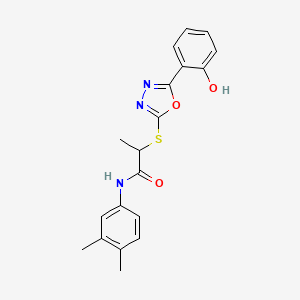

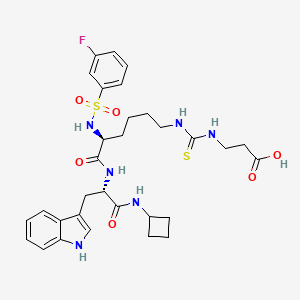
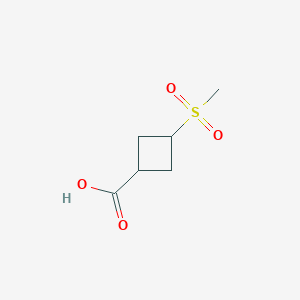

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
